molecular formula C14H26O2 B1605003 Methyl tridec-12-enoate CAS No. 29780-00-5

Methyl tridec-12-enoate

Cat. No.: B1605003
CAS No.: 29780-00-5
M. Wt: 226.35 g/mol
InChI Key: LCAVRNOMCURXMM-UHFFFAOYSA-N
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Description

Methyl tridec-12-enoate, also known as methyl 12-tridecenoate, is an organic compound with the molecular formula C14H26O2. It is an ester derived from tridecenoic acid and methanol. This compound is characterized by its long carbon chain and a double bond located at the twelfth carbon atom. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl tridec-12-enoate can be synthesized through the esterification of tridecenoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of tridecenoic acid with methanol in the presence of an acid catalyst. The process is optimized for high yield and purity, often employing distillation techniques to separate the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions: Methyl tridec-12-enoate undergoes various chemical reactions, including:

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the double bond.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Epoxides and diols: from oxidation reactions.

    Alcohols: from reduction reactions.

    Amides and esters: from substitution reactions.

Scientific Research Applications

Methyl tridec-12-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the formulation of fragrances and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of methyl tridec-12-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release tridecenoic acid and methanol, which can then participate in various biochemical pathways. The double bond in the compound allows it to interact with enzymes and other proteins, potentially modulating their activity.

Comparison with Similar Compounds

Methyl tridec-12-enoate can be compared with other similar compounds, such as:

    Methyl oleate: Another long-chain ester with a double bond, but located at the ninth carbon atom.

    Methyl linoleate: Contains two double bonds, making it more reactive in oxidation reactions.

    Methyl stearate: A saturated ester with no double bonds, making it less reactive.

Uniqueness: this compound is unique due to the position of its double bond and its specific chain length, which confer distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl tridec-12-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14(15)16-2/h3H,1,4-13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCAVRNOMCURXMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303598
Record name methyl tridec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29780-00-5
Record name NSC159260
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159260
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl tridec-12-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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